1,3-Dichloro-2-isocyano-4-methylbenzene
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Overview
Description
1,3-Dichloro-2-isocyano-4-methylbenzene is an organic compound with the molecular formula C8H5Cl2N It is a derivative of benzene, characterized by the presence of two chlorine atoms, an isocyano group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-isocyano-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of 2-isocyano-4-methylbenzene under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-isocyano-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The isocyano group can be oxidized to form corresponding isocyanates or other derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include isocyanates or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced compounds.
Scientific Research Applications
1,3-Dichloro-2-isocyano-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-isocyano-4-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include the formation of reactive intermediates that can modify proteins, nucleic acids, and other cellular components.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-isocyano-4-methylbenzene: Characterized by the presence of two chlorine atoms, an isocyano group, and a methyl group.
1,3-Dichloro-2-[(S)-isocyano[(4-methylbenzene)sulfonyl]methyl]benzene: Contains additional sulfonyl and methyl groups, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and potential applications. Its combination of chlorine atoms and an isocyano group makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,3-dichloro-2-isocyano-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOINNYGPNDBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)[N+]#[C-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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